molecular formula C9H8Br2O3 B188328 2-(2,4-Dibromo-6-methylphenoxy)acetic acid CAS No. 7250-62-6

2-(2,4-Dibromo-6-methylphenoxy)acetic acid

Cat. No.: B188328
CAS No.: 7250-62-6
M. Wt: 323.97 g/mol
InChI Key: ONPBJJDXODEHDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid typically involves the bromination of 6-methylphenol followed by etherification and subsequent carboxylation. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and etherification steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromo-6-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetic acids, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .

Scientific Research Applications

2-(2,4-Dibromo-6-methylphenoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid involves its interaction with specific molecular targets, depending on its application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects. The exact molecular pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichloro-6-methylphenoxy)acetic acid
  • 2-(2,4-Difluoro-6-methylphenoxy)acetic acid
  • 2-(2,4-Diiodo-6-methylphenoxy)acetic acid

Uniqueness

2-(2,4-Dibromo-6-methylphenoxy)acetic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens .

Properties

IUPAC Name

2-(2,4-dibromo-6-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPBJJDXODEHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283154
Record name 2-(2,4-dibromo-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-62-6
Record name 7250-62-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dibromo-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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